molecular formula C18H22N2 B155235 司非拉辛 CAS No. 131635-06-8

司非拉辛

货号 B155235
CAS 编号: 131635-06-8
分子量: 266.4 g/mol
InChI 键: SDJWUEKTZZQYLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of Sifaprazine are not explicitly mentioned in the searched resources. These properties typically include characteristics such as solubility, melting point, boiling point, and chemical stability .

科学研究应用

药理潜力和治疗应用司非拉辛,柳氮磺胺吡啶的衍生物,显示出显着的药理潜力和治疗应用。司非拉辛衍生的柳氮磺胺吡啶已被广泛用于治疗慢性炎症性肠病 (IBD),特别是在结肠炎等疾病中。该药物的作用涉及抑制 NF-kappaB 和 x(c)-胱氨酸/谷氨酸反向转运,显示出很强的抗肿瘤潜力,特别是在恶性神经胶质瘤的临床前模型中(Robe 等人,2009 年)。此外,司非拉辛的母体化合物柳氮磺胺吡啶的抗炎特性已在治疗风湿性疾病中得到认可,并且一直是研究其他疾病潜在应用的主题(Mut 等人,2008 年)

在系统性红斑狼疮治疗中的作用司非利单抗,一种与司非拉辛密切相关的化合物,已在涉及中度至重度活动性系统性红斑狼疮 (SLE) 成人的 IIb 期随机、双盲、安慰剂对照研究中评估其疗效和安全性。研究表明,司非利单抗凭借其抗干扰素-α 单克隆抗体特性,显着改善了疾病活动的全身和器官特异性指标,为 SLE 提供了有希望的治疗选择(Khamashta 等人,2016 年)

不良反应和安全性概况在探索司非拉辛及其衍生物的潜在应用时,必须考虑安全性概况和不良反应的可能性。例如,母体化合物柳氮磺胺吡啶与由于柳氮磺胺吡啶引起的尿结石症而导致的严重急性肾损伤相关,这突出了在治疗期间监测肾功能的重要性(Durando 等人,2017 年)。此外,已经观察到不同的遗传多态性,例如 N-乙酰转移酶 2 (NAT2) 的多态性,可以显着影响柳氮磺胺吡啶及其代谢物的药代动力学,影响治疗结果,需要在给药前进行基因分型(Ma 等人,2009 年)

属性

IUPAC Name

1-(2-benzylphenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWUEKTZZQYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157152
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131635-06-8
Record name Sifaprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131635068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sifaprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIFAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372MWC170E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sifaprazine
Reactant of Route 2
Reactant of Route 2
Sifaprazine
Reactant of Route 3
Reactant of Route 3
Sifaprazine
Reactant of Route 4
Reactant of Route 4
Sifaprazine
Reactant of Route 5
Reactant of Route 5
Sifaprazine
Reactant of Route 6
Reactant of Route 6
Sifaprazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。